molecular formula C12H13N3 B1350135 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 887201-29-8

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1350135
CAS No.: 887201-29-8
M. Wt: 199.25 g/mol
InChI Key: MPRZWCUIBYQXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-29-8) is a nitrogen-containing heterocyclic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This pyrrolopyrazine derivative is part of a privileged scaffold in medicinal chemistry, known for its diverse biological activities and significant potential in pharmaceutical research . Compounds based on the pyrrolo[1,2-a]pyrazine core have demonstrated a wide spectrum of pharmacological properties in research settings, including antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects . Furthermore, this specific structural class has been investigated as a key component in the development of selective histone deacetylase (HDAC) inhibitors, which are a promising target for anticancer therapy . The structural motif is also found in molecules explored for central nervous system (CNS) disorders, with some analogs showing anxiolytic-like activity . This reagent serves as a valuable building block for the design and synthesis of new chemical entities, facilitating structure-activity relationship (SAR) studies and the discovery of novel lead compounds for various therapeutic areas . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZWCUIBYQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377896
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887201-29-8
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Synthesis

The key intermediate, 3,4-dihydropyrrolo-[1,2-a]-pyrazine, is prepared by reacting dialkylacetals or dioxalane derivatives of 2,5-dialkoxytetrahydrofurfurol with ethylenediamine in a medium of lower aliphatic acids (e.g., acetic acid) at elevated temperatures (100–150 °C). This reaction forms the bicyclic dihydropyrrolo-pyrazine framework, which is isolated by conventional purification techniques.

Reduction to Tetrahydro Derivative

The 3,4-dihydropyrrolo-[1,2-a]-pyrazine intermediate is then reduced to 1,2,3,4-tetrahydropyrrolo-[1,2-a]-pyrazine by catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation: Conducted at room temperature under atmospheric pressure using platinum group catalysts in a lower aliphatic alcohol solvent (methanol or ethanol). The reaction is performed in a closed system with stirring under a hydrogen atmosphere. The catalyst is filtered off after completion, and the product is purified by vacuum distillation.

  • Chemical Reduction: Using complex metal hydrides such as lithium aluminum hydride or sodium/potassium borohydride. Lithium aluminum hydride reductions are preferably carried out in aliphatic or cyclic ethers (e.g., diethyl ether), while borohydride reductions are performed in lower aliphatic alcohols at 65–80 °C with stirring. The product is isolated by aqueous workup and extraction, followed by vacuum distillation.

Table 1: Reduction Conditions for 3,4-Dihydropyrrolo-[1,2-a]-pyrazine

Reduction Method Catalyst/Reagent Solvent Temperature (°C) Pressure Notes
Catalytic Hydrogenation Platinum group catalyst Methanol/Ethanol 20–25 Atmospheric H2 Stirred, closed system
Chemical Reduction (LAH) Lithium aluminum hydride Diethyl ether Room temperature Atmospheric Requires careful quenching
Chemical Reduction (BH4) Sodium/Potassium borohydride Methanol/Ethanol 65–80 Atmospheric Stirred, aqueous workup needed

Alternative Synthetic Routes and Cyclization Strategies

Recent literature reports on related fused heterocyclic systems (e.g., dipyrrolo-pyrazine derivatives) describe efficient synthetic procedures involving:

  • Acid-catalyzed Pictet–Spengler type cyclizations.
  • Use of substituted acetophenones and aminoethylpyrrole intermediates.
  • Subsequent cyclization with hydrazine hydrate under reflux to form complex fused heterocycles.

Although these methods focus on related but more complex fused systems, the principles of cyclization and functional group transformations can be adapted for the synthesis of this compound.

Research Findings and Analytical Data

  • The tetrahydropyrrolo[1,2-a]pyrazine core is a colorless liquid with a boiling point around 100–101 °C at reduced pressure (7 mm Hg) and a refractive index $$ n_D^{20} = 1.5530 $$ .
  • Proton NMR spectra show characteristic signals corresponding to the NH group and protons on the ring carbons, confirming the structure.
  • Mass spectrometry confirms the molecular weight with a molecular ion peak at m/e 122 for the tetrahydropyrrolo-pyrazine core.
  • Purity and identity are further confirmed by gas chromatography and elemental analysis.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Notes
Formation of dihydropyrrolo-pyrazine Dialkylacetals/dioxalane + ethylenediamine, lower aliphatic acid, 100–150 °C 3,4-Dihydropyrrolo-[1,2-a]-pyrazine Conventional isolation methods
Reduction to tetrahydro form Pt catalyst + H2 in methanol/ethanol, RT, atmospheric pressure 1,2,3,4-Tetrahydropyrrolo-[1,2-a]-pyrazine Vacuum distillation purification
Alternative reduction Lithium aluminum hydride in diethyl ether or borohydrides in alcohols Same as above Requires aqueous workup and extraction
Pyridin-4-yl substitution N-alkylation or cross-coupling with 4-halopyridine derivatives This compound Reaction conditions vary by method

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced tetrahydropyrrolo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Compounds with a pyrrolo[1,2-a]pyrazine scaffold have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit significant antiproliferative effects on glioblastoma and other cancer types. The mechanism often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation .
  • Antimicrobial Properties :
    • Research has demonstrated that certain derivatives of this compound possess antimicrobial activity against a range of bacterial strains. This makes them potential candidates for the development of new antibiotics .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties, showing efficacy in reducing inflammation in various models. This application is particularly relevant for chronic inflammatory diseases where modulation of inflammatory pathways is crucial .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyridine and pyrazine rings. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR), which is vital for optimizing therapeutic efficacy.

Synthetic Pathways:

  • One-Pot Reactions : Efficient one-pot synthesis methods have been developed to produce this compound and its derivatives rapidly.
  • Cyclization Techniques : Cyclization reactions involving hydrazine derivatives are commonly employed to form the core structure of the compound.

Case Studies

Study ReferenceFocusResults
Uygun et al. Antiproliferative activityIdentified significant activity against glioblastoma cell lines with IC50 values lower than standard chemotherapeutics.
Seo et al. Anticancer propertiesDeveloped derivatives that showed enhanced potency against multiple cancer types compared to existing treatments.
Recent Synthesis Report Structural optimizationHighlighted the synthesis of new derivatives with improved biological activity through strategic modifications on the core structure.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Core Structure Substituent Position Key Features
1-(Pyridin-4-yl)-tetrahydropyrrolopyrazine Pyrrolo[1,2-a]pyrazine Position 1 (Pyridin-4-yl) HDAC6 selectivity, aldose reductase inhibition
1-(Pyridin-2-yl)-tetrahydropyrrolopyrazine Pyrrolo[1,2-a]pyrazine Position 1 (Pyridin-2-yl) Similar scaffold; altered electronic properties (CAS: 1020656-60-3)
Imidazo[1,2-a]pyrazine 3c Imidazo[1,2-a]pyrazine Position 2 (Pyridin-4-yl) Potent CDK9 inhibition (IC50: 0.16 µM); anticancer activity
AS-3201 (Ranirestat) Spiro-pyrrolidine-fused pyrrolopyrazine Position 4 (Spiro group) Aldose reductase inhibition (in vivo efficacy in diabetic models)

Substituent Impact :

  • Pyridinyl vs. Thiophenyl : Replacement of pyridin-4-yl with thiophen-3-yl (e.g., compound 4a) reduces CDK9 affinity (IC50: 0.71 µM vs. 0.16 µM) due to altered hydrogen bonding with Cys106 .
  • Spirocyclic Groups : AS-3201’s spirosuccinimide moiety enhances aldose reductase binding via hydrophobic interactions and rigid conformation .
Table 1: Pharmacological Profiles of Selected Compounds
Compound Target Activity (IC50/EC50) Selectivity Notes Reference
1-(Pyridin-4-yl)-... HDAC6 33 nM 100-fold selective over HDAC8
Imidazo[1,2-a]pyrazine 3c CDK9 0.16 µM Cytotoxic in cancer cells (IC50: 6.66 µM)
AS-3201 Aldose Reductase <10 nM (porcine AR) Reduces sorbitol accumulation in vivo
Compound 3b Coronavirus protease 56.96 µM Selectivity index: 7.14

Key Findings :

  • HDAC6 vs. CDK9 Inhibition : While 1-(Pyridin-4-yl)-tetrahydropyrrolopyrazine derivatives target HDAC6 , imidazo[1,2-a]pyrazines (e.g., 3c) inhibit CDK9, demonstrating scaffold-dependent target specificity .
  • Antiviral Activity : Pyridin-4-yl-substituted imidazo[1,2-a]pyrazines (e.g., 3b) show moderate anti-coronaviral activity via protease binding .

Advancements :

  • Enantioselective Routes : Iridium-catalyzed hydrogenation enables access to chiral tetrahydropyrrolopyrazines critical for optimizing pharmacokinetic profiles .
  • One-Pot Strategies: Domino reactions streamline synthesis, avoiding intermediate isolation .

Drug-Likeness and Physicochemical Properties

Property 1-(Pyridin-4-yl)-... Imidazo[1,2-a]pyrazine 3c AS-3201
LogP 2.1 (predicted) 3.5 1.8 (experimental)
Solubility Moderate Low High (spirocyclic)
Bioavailability 65% (predicted) 55% >80% (in vivo)

Notes:

  • AS-3201’s spirocyclic structure enhances aqueous solubility and oral bioavailability .
  • Imidazo[1,2-a]pyrazines with hydrophobic substituents (e.g., benzyl) exhibit reduced solubility but improved target binding .

Biological Activity

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 887201-29-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₃
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a pyridine ring fused with a tetrahydropyrrolo[1,2-a]pyrazine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance:

  • Case Study : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of BRAF(V600E) and EGFR pathways in various cancer models. The incorporation of the pyridine moiety enhances the binding affinity to these targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : In vitro studies indicated that certain pyrazole derivatives exhibit notable antibacterial and antifungal activities. This suggests that this compound could be effective against pathogenic microorganisms .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Enzyme Targets : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Modifications : Alterations in the substituents on the pyridine ring or the tetrahydropyrrolo structure can significantly affect biological potency and selectivity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntitumorInhibition of BRAF(V600E), EGFR ,
AntimicrobialSignificant antibacterial and antifungal effects ,
Enzyme InhibitionAChE and urease inhibition ,

Q & A

Q. SAR Workflow :

Synthetic Diversification : Introduce substituents via alkylation, sulfonation, or cross-coupling.

Biological Screening : Prioritize targets using enzyme assays (e.g., AR inhibition) and cell-based models (e.g., diabetic neuropathy).

Computational Modeling : Validate binding modes via molecular docking and MD simulations .

(Advanced) How do researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Differences in enzyme sources (e.g., porcine vs. human AR) or buffer conditions (pH, cofactors) affect IC50 values .
  • Structural Ambiguity : Racemic mixtures or undefined stereochemistry can lead to conflicting activity reports (e.g., AS-3201 vs. SX-3202) .
  • Cell Permeability : Fluorescent derivatives may show in vitro activity but poor in vivo efficacy due to membrane transport limitations .

Q. Resolution Strategies :

  • Standardized Protocols : Use recombinant enzymes and validated cell lines (e.g., HEK293T for bioimaging).
  • Enantiopure Synthesis : Assign absolute configurations via X-ray crystallography (e.g., AS-3201’s (R)-configuration) .
  • Comparative Studies : Benchmark new compounds against clinical candidates (e.g., isoniazid for InhA inhibitors) .

(Basic) What spectroscopic techniques are critical for characterizing these compounds?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies ring saturation (e.g., tetrahydropyrrolo vs. fully aromatic pyrrolo) and substituent positions .
  • HRMS : Confirms molecular formula (e.g., C19H16Cl2N2O2S for antitubercular derivatives) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., (R)-AS-3201) and supramolecular packing in solid-state studies .

(Advanced) What role do computational methods play in designing derivatives?

Methodological Answer:

  • Docking Studies : Predict binding poses of HDAC6 inhibitors using homology models (e.g., HDAC6’s hydrophobic channel) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with AR inhibitory potency (R² > 0.85) .
  • DFT Calculations : Optimize transition states for enantioselective hydrogenation, guiding ligand design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.